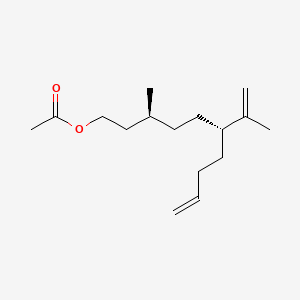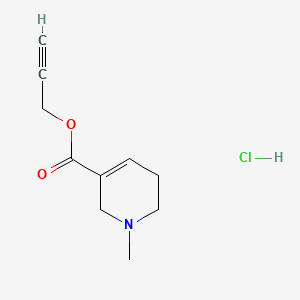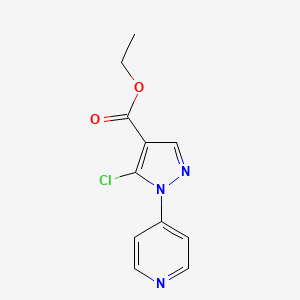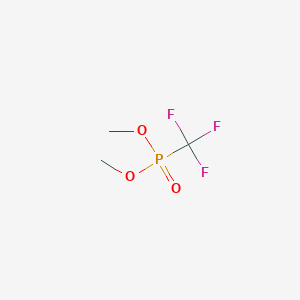
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid is a complex organic compound that features a benzimidazole ring fused with a selenophene ring and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid typically involves the reaction of 1-methyl-1H-benzimidazole with selenophene-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in 20% aqueous sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid group.
Applications De Recherche Scientifique
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The selenophene ring may contribute to the compound’s redox properties, allowing it to participate in electron transfer reactions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the selenophene and sulfonic acid groups, making it less reactive in certain chemical reactions.
Selenophene-2-sulfonic acid: Does not have the benzimidazole ring, limiting its biological activity.
5-(1-Methyl-1H-benzimidazol-2-yl)thiophene-2-sulfonic acid: Similar structure but with a thiophene ring instead of a selenophene ring, which may alter its redox properties and reactivity.
Uniqueness
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid is unique due to the combination of the benzimidazole and selenophene rings, along with the sulfonic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
89155-23-7 |
|---|---|
Formule moléculaire |
C12H10N2O3SSe |
Poids moléculaire |
341.26 g/mol |
Nom IUPAC |
5-(1-methylbenzimidazol-2-yl)selenophene-2-sulfonic acid |
InChI |
InChI=1S/C12H10N2O3SSe/c1-14-9-5-3-2-4-8(9)13-12(14)10-6-7-11(19-10)18(15,16)17/h2-7H,1H3,(H,15,16,17) |
Clé InChI |
PAXLWRQRYALWOO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=CC=C([Se]3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)



![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)



![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
